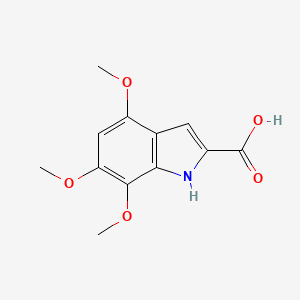

4,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4,6,7-trimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-8-5-9(17-2)11(18-3)10-6(8)4-7(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCJMJQXKVYHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=C(N2)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4,6,7-Trimethoxy-1H-indole-2-carboxylic Acid

This technical guide details the chemical profile, synthesis, and application of 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid (CAS 161156-01-0). This monograph is structured for researchers requiring a rigorous, field-proven methodology for utilizing this compound as a scaffold in the synthesis of complex marine alkaloids and antitumor agents.

The "Gateway" Scaffold for Pyrroloiminoquinone Alkaloids

Executive Summary

4,6,7-Trimethoxy-1H-indole-2-carboxylic acid (CAS 161156-01-0) is a highly specialized heterocyclic intermediate. Unlike common indole derivatives, its unique 4,6,7-trimethoxy substitution pattern renders it the obligate precursor for the total synthesis of pyrroloiminoquinone marine alkaloids , including Makaluvamines (A, D, I, K) and Discorhabdins (C, E).

These alkaloids exhibit potent topoisomerase II inhibition and cytotoxicity against human pancreatic (PANC-1) and colon (HCT-116) cancer cell lines. Consequently, CAS 161156-01-0 is not merely a building block but a strategic checkpoint in the development of next-generation chemotherapeutics.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Specification |

| CAS Number | 161156-01-0 |

| IUPAC Name | 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 190–192 °C (dec) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~16.5 (Indole NH) |

| Key Spectral Feature | C5-H Singlet: The aromatic region displays a distinct singlet at ~6.2–6.3 ppm, confirming the 4,6,7-substitution pattern. |

Validated Synthesis Protocol: The Hemetsberger-Knittel Route

The most robust route to CAS 161156-01-0 is the Hemetsberger-Knittel indole synthesis . This method is superior to the Fischer indole synthesis for this substrate because it avoids the regioselectivity issues often seen with electron-rich hydrazines and proceeds under neutral thermal conditions, preserving the labile methoxy groups.

Mechanism & Workflow

The synthesis proceeds via the condensation of 2,4,5-trimethoxybenzaldehyde with ethyl azidoacetate, followed by thermolytic cyclization.

Figure 1: The Hemetsberger-Knittel synthesis pathway for CAS 161156-01-0.

Step-by-Step Methodology

Stage 1: Formation of the Azidocinnamate

-

Reactants: Dissolve sodium metal (4 equiv) in anhydrous ethanol. Cool to -10°C.

-

Addition: Add a mixture of 2,4,5-trimethoxybenzaldehyde (1 equiv) and ethyl azidoacetate (4 equiv) dropwise over 1 hour.

-

Reaction: Stir at -10°C to 0°C for 4–6 hours. The formation of a yellow precipitate indicates the azidocinnamate .

-

Workup: Pour into ice water, extract with ethyl acetate, and recrystallize from ethanol.

-

Checkpoint: The product should be bright yellow crystals (mp ~119°C).[1]

-

Stage 2: Thermolytic Cyclization (Indole Formation)

-

Setup: Prepare a refluxing solution of xylene (concentration ~0.1 M to prevent polymerization).

-

Addition: Add the azidocinnamate solution dropwise to the boiling xylene.

-

Critical Safety Note: Nitrogen gas (

) is evolved rapidly. Ensure adequate venting.

-

-

Duration: Reflux for 1–2 hours until gas evolution ceases.

-

Isolation: Cool to precipitate the Ethyl 4,6,7-trimethoxyindole-2-carboxylate . Filter and wash with hexane.

-

Yield: Typically 70–85%.

-

Stage 3: Saponification to the Target Acid

-

Hydrolysis: Suspend the ester in MeOH/H₂O (3:1). Add LiOH or NaOH (2 equiv).

-

Reaction: Reflux for 2 hours. The suspension will clear as the salt forms.

-

Acidification: Cool and acidify with 1M HCl to pH 2.

-

Purification: Filter the white precipitate, wash with cold water, and dry in vacuo.

-

Result: 4,6,7-Trimethoxy-1H-indole-2-carboxylic acid (Yield >95%).

-

Structural Characterization (Self-Validating Data)

To ensure the integrity of the synthesized core, compare your analytical data against these benchmarks. The C5-Proton Singlet is the definitive diagnostic signal; if this appears as a doublet, your substitution pattern is incorrect.

¹H NMR (DMSO-d₆, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 12.64 | br s | 1H | Indole N-H | Disappears with D₂O shake. |

| 11.52 | br s | 1H | -COOH | Broad; shift varies with concentration. |

| 7.26 | d | 1H | C3-H | J ≈ 2.2 Hz (Couples to NH). |

| 6.26 | s | 1H | C5-H | Critical: Must be a sharp singlet. |

| 3.94 | s | 3H | -OCH₃ (C4) | Deshielded due to proximity to C3. |

| 3.78 | s | 3H | -OCH₃ (C7) | |

| 3.72 | s | 3H | -OCH₃ (C6) |

¹³C NMR (DMSO-d₆, 100 MHz)

-

Carbonyl: ~163.0 ppm (COOH).

-

Aromatic C-O: ~150–155 ppm (C4, C6, C7).

-

Indole C2/C3: ~128 ppm / ~108 ppm.

-

Unique Signal: ~94 ppm (C5, shielded by adjacent methoxy groups).

Applications: The Route to Marine Alkaloids[14][15]

CAS 161156-01-0 is the divergence point for synthesizing the pyrroloiminoquinone family. The carboxylic acid moiety acts as a temporary protecting group for the C2 position, directing electrophilic attack to C3, or is removed to access the parent indole.

Figure 2: Divergent synthesis of marine alkaloids starting from CAS 161156-01-0.

Key Transformations

-

Decarboxylation: Heating the acid with copper powder in quinoline yields 4,6,7-trimethoxyindole , the direct precursor for the glyoxalyl chloride intermediate.

-

Oxidative Cyclization: Reaction with amines followed by oxidation (using reagents like Fremy's salt or hypervalent iodine) constructs the tetracyclic pyrroloiminoquinone core found in Makaluvamines .

References

-

Primary Synthesis & Application: Reimann, E., & Menzebach, B. (1995). Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach. Journal of Organic Chemistry , 60(6), 1800–1805. Link

-

Downstream Alkaloid Synthesis: Velu, S. E., et al. (2007). Total Synthesis of Secobatzelline B. Synthetic Communications , 37(14), 2399–2409. Link

-

Antitumor Activity: Shrestha, A., et al. (2024).[2] Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs. Marine Drugs , 22(3), 142. Link

- Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-Derivaten aus α-Azido-zimtsäureestern.

Sources

A Technical Guide to the Biological Activity of Polymethoxyindole-2-Carboxylic Acids: From Core Scaffold to Functionalized Leads

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its capacity for diverse chemical functionalization.[1][2] Among its many derivatives, indole-2-carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[3][4][5] This technical guide delves into the biological activities of this core structure, with a specific focus on the influence of polymethoxylation—the strategic addition of multiple methoxy (-OCH₃) groups to the indole ring. We will explore how these substitutions modulate the physicochemical properties and biological efficacy of the parent molecule, transforming a versatile scaffold into highly potent and specific therapeutic candidates. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of structure-activity relationships, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The Indole-2-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The indole-2-carboxylic acid framework is a recurring motif in compounds targeting a range of diseases. Its inherent structural features, including the planar aromatic system, a hydrogen bond-donating indole nitrogen, and a metal-chelating carboxylic acid group, provide multiple points of interaction with biological macromolecules.[5][6] This has led to the development of derivatives with significant therapeutic potential.

Anticancer Properties

Derivatives of indole-2-carboxylic acid exhibit potent antiproliferative activity against a variety of human cancer cell lines.[7] The mechanisms are multifaceted and often depend on the specific substitution pattern of the derivative.

-

DNA Interaction and Cleavage: Certain triazole derivatives of indole-2-carboxylic acid have been shown to interact with and cleave DNA, a mechanism that can induce apoptosis in rapidly dividing cancer cells.[3] Metal complexes, such as those involving copper, can also bind to DNA, potentially through an intercalative mode, leading to potent growth-inhibitory activity against breast cancer cell lines like MDA-MB-231 and MCF-7.[8][9]

-

Tubulin Polymerization Inhibition: The indole nucleus is a key component of many successful tubulin inhibitors. Specific benzylidenehydrazide derivatives of indole-2-carboxylic acid act as potent inducers of apoptosis by inhibiting tubulin polymerization, which arrests the cell cycle in the G2/M phase.[10]

-

Enzyme and Pathway Modulation: More targeted mechanisms have also been identified. Novel indole derivatives have been synthesized that suppress cancer cell growth by modulating the EGFR and p53-MDM2 mediated pathways, highlighting the potential for developing targeted therapies.[7]

Table 1: In Vitro Cytotoxic Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |

| 1,2,3-Triazole Derivative (I₁₂) | MCF-7, HeLa | Potent (unspecified) | DNA Cleavage | [3] |

| Dinuclear Copper(II) Complex | MDA-MB-231, MCF-7 | < 20 µM | DNA Intercalation | [8][9] |

| Indolylhydrazone (6b) | COLO 205 (Colon) | Sub-micromolar | Not specified | [10] |

| 1,3,4-Thiadiazole Derivative (10b) | A549 (Lung), K562 (Leukemia) | 0.012 (A549), 0.010 (K562) | EGFR/p53-MDM2 Modulation | [7] |

Antimicrobial Activity

The indole scaffold is a valuable pharmacophore for developing new antimicrobial agents to combat drug-resistant pathogens.[11]

-

Antibacterial Action: Ester and amide derivatives of indole-2-carboxylic acid have demonstrated activity against both Gram-positive (Enterococcus faecalis) and Gram-negative (Escherichia coli, Bacillus subtilis) bacteria.[3][12] The activity of these compounds is often compared to standard antibiotics like Streptomycin and Ciprofloxacin.[3][4]

-

Antifungal Properties: Significant activity has been reported against pathogenic fungi, particularly Candida species. New derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown excellent antifungal activity against Candida albicans and the often-resistant Candida krusei.[12][13]

Antiviral Potential

The unique chemical features of indole-2-carboxylic acid make it an attractive starting point for antiviral drug design.

-

HIV-1 Integrase Inhibition: A key mechanism of action is the inhibition of HIV-1 integrase, a viral enzyme essential for replication. The indole core and the C2 carboxyl group can effectively chelate the two Mg²⁺ ions within the enzyme's active site, blocking its strand transfer function.[5][6] This interaction is a validated strategy for anti-HIV drug development.

The Role of Methoxylation: Enhancing Potency and Specificity

The addition of methoxy (-OCH₃) groups to the indole ring is a powerful strategy in medicinal chemistry. Methoxylation significantly alters a molecule's electronic properties and lipophilicity, which in turn affects its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets. While the literature on polymethoxyindole-2-carboxylic acids is still emerging, studies on mono- and di-methoxy derivatives provide critical insights into their enhanced biological functions.

Structure-Activity Relationships (SAR)

The position and number of methoxy groups are critical determinants of biological activity. For instance, in the related class of polymethoxyflavones, increased methoxylation is correlated with higher lipophilicity and potent inhibition of lipid peroxidation.[14] A similar principle can be applied to the indole scaffold, where methoxy groups can enhance membrane permeability and improve access to intracellular targets.

The 5-methoxy substitution appears to be particularly important. 5-Methoxy-1H-indole-2-carboxylic acid (MICA) and its derivatives have been investigated for a range of activities, suggesting this position is favorable for biological interactions.[15][16][17][18]

Modulation of Metabolic Pathways

Methoxyindole-2-carboxylic acids have been shown to exert significant effects on cellular metabolism.

-

Carbohydrate Metabolism: 5-methoxyindole-2-carboxylic acid induces rapid hypoglycemia in fasted rats and inhibits gluconeogenesis.[16][18] It also inhibits the incorporation of glucose, pyruvate, and acetate into triglycerides, indicating a profound impact on both glucose utilization and fatty acid synthesis.[16]

-

Neuroprotection: Beyond metabolic effects, 5-methoxyindole-2-carboxylic acid has demonstrated beneficial neuroprotective action against ischemic stroke injury in animal models. It is known to act as an inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH), which contributes to its neuroprotective effects.[15]

The following diagram illustrates a hypothesized mechanism by which a polymethoxyindole-2-carboxylic acid derivative could inhibit a signaling pathway, such as the EGFR pathway, which is a known target for some indole derivatives.[7]

Caption: Hypothesized inhibition of the EGFR signaling pathway by a polymethoxyindole-2-carboxylic acid derivative.

Experimental Design and Methodologies

The transition from a promising chemical scaffold to a validated biological agent requires robust and reproducible experimental protocols. The following sections detail standardized workflows for the synthesis and biological evaluation of polymethoxyindole-2-carboxylic acids.

General Synthesis Workflow

The Fischer indole synthesis is a classic and versatile method for preparing indole-2-carboxylic acid derivatives. The workflow below outlines a general approach for synthesizing a dimethoxy derivative.[19][20]

Caption: Generalized workflow for the synthesis of a polymethoxyindole-2-carboxylic acid via Fischer Indolization.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of the polymethoxyindole-2-carboxylic acid derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include wells with medium only as a blank control.

-

-

Treatment Incubation:

-

Incubate the plate for 48-72 hours.

-

Causality: The incubation time should be sufficient for the compound to exert its antiproliferative effect, typically spanning at least two cell doubling times.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Absorbance Reading:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection or by measuring optical density.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the microbial strain (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Causality: A standardized inoculum is essential for reproducibility and comparability of MIC values across different experiments and labs.

-

-

Compound Preparation:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

-

Inoculation:

-

Add 50 µL of the prepared microbial inoculum to wells 1 through 11.

-

Add 50 µL of sterile broth (no inoculum) to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

-

Self-Validation: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

-

Conclusion and Future Directions

Polymethoxyindole-2-carboxylic acids represent a promising class of compounds with a rich and tunable biological activity profile. Building on the established anticancer, antimicrobial, and antiviral properties of the core indole-2-carboxylic acid scaffold, the strategic addition of methoxy groups offers a clear path toward enhancing potency, selectivity, and drug-like properties. The demonstrated effects on metabolic pathways and neuroprotection further broaden their therapeutic potential.[15][16]

Future research should focus on several key areas:

-

Systematic SAR Studies: Synthesizing and screening a wider array of polymethoxy derivatives with varying numbers and positions of methoxy groups will be crucial to build a comprehensive understanding of structure-activity relationships.

-

Mechanism of Action Elucidation: For the most potent compounds, in-depth studies are needed to identify specific molecular targets and delineate the signaling pathways involved.

-

In Vivo Efficacy and Safety: Promising candidates must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: The potential for synergistic effects when combined with existing therapeutic agents should be explored, particularly in the context of cancer and infectious diseases.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the polymethoxyindole-2-carboxylic acid scaffold holds significant promise for the development of the next generation of targeted therapeutics.

References

-

Jadala, C., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. Available at: [Link]

-

Wang, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. PubMed. Available at: [Link]

-

Kumar, D., et al. (2016). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. Available at: [Link]

-

Lv, K., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Goksen, U. S., et al. (2016). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. Available at: [Link]

-

Singh, U. P., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

-

Yurttaş, L., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Barabanov, M. A., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Zhelev, Z., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules. Available at: [Link]

-

Penhos, J. C., & Ramey, E. (1970). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. Biochemical Pharmacology. Available at: [Link]

-

Kumar, P., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Infectious Disorders Drug Targets. Available at: [Link]

-

De Clercq, E., et al. (1986). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral Research. Available at: [Link]

-

Schewe, K. E., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. Available at: [Link]

-

Annunziata, G., et al. (2025). The Antiviral Activity of Polyphenols. Molecular Nutrition & Food Research. Available at: [Link]

-

Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]

-

Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]

-

Olas, B. (2022). Antiviral Properties of Polyphenols from Plants. Molecules. Available at: [Link]

-

Tuli, V., et al. (1970). Antiviral Activity of 3-Methyleneoxindole. Proceedings of the Society for Experimental Biology and Medicine. Available at: [Link]

-

Desgrouas, C., et al. (2022). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules. Available at: [Link]

-

Li, G., et al. (2008). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

-

Ratty, A. K., & Das, N. P. (1990). Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation. Biochemical Pharmacology. Available at: [Link]

-

Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

-

Losert, W., et al. (1969). Effects of 5-methoxyindole-2-carboxylic acid on carbohydrate metabolism. Biochemical Pharmacology. Available at: [Link]

-

Cichonska, P., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. Available at: [Link]

-

Park, J. G., et al. (2016). Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid. Mediators of Inflammation. Available at: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effects of 5-methoxyindole-2-carboxylic acid on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. elar.urfu.ru [elar.urfu.ru]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Esterification of Sterically Hindered Indole Carboxylic Acids

Abstract & Strategic Overview

The esterification of indole carboxylic acids presents a unique triad of challenges: steric hindrance (particularly at C2/C3 positions), electronic deactivation (the nitrogen lone pair renders the carbonyl less electrophilic), and thermal instability (indole-3-carboxylic acids are prone to decarboxylation). Standard Fischer esterification often fails due to the requirement for high heat and strong acid, which degrades the indole core.

This guide provides three distinct, field-proven protocols to bypass these limitations. The selection of the correct method depends on the N-protection status of the indole and the steric profile of the alcohol.

Strategic Decision Matrix

The following logic flow dictates the optimal experimental approach:

Figure 1: Decision matrix for selecting the optimal esterification protocol.

Method A: Base-Promoted Alkylation ( )

Best For: Methyl, Ethyl, Allyl, or Benzyl esters of N-protected indoles.

Mechanism:

Scientific Rationale

Steric hindrance at the carbonyl carbon is irrelevant in this pathway because the reaction center is the alkyl halide, not the carbonyl. Cesium carbonate (

CRITICAL WARNING: If the indole nitrogen is unprotected (free N-H), this method risks N-alkylation (bis-alkylation) because the basic conditions will deprotonate the indole (

Protocol

-

Preparation: Dissolve the N-protected indole carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add

(1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. The solution may become heterogeneous. -

Alkylation: Add the alkyl halide (e.g., MeI, EtI, BnBr) (1.2–1.5 equiv) dropwise.

-

Reaction: Stir at RT.

-

Methyl/Ethyl Iodide: Complete in 1–3 hours.

-

Benzyl Bromide: Complete in 3–6 hours.

-

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

and concentrate.

Method B: Yamaguchi Esterification

Best For: Coupling hindered acids with complex secondary alcohols; Macrolactonization. Mechanism: Formation of a mixed anhydride followed by regioselective attack by DMAP to form a highly electrophilic N-acylpyridinium species.

Scientific Rationale

Standard coupling reagents (EDC/DCC) often fail with hindered indoles due to the formation of unreactive N-acyl urea byproducts (Steglich rearrangement). The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, TCBC ) forms a mixed anhydride.[1][2][4] The steric bulk of the trichlorophenyl group directs the nucleophilic catalyst (DMAP) to attack the indole carbonyl exclusively, ensuring the alcohol couples to the correct side [3].

Protocol

-

Mixed Anhydride Formation:

-

Dissolve indole carboxylic acid (1.0 equiv) and Triethylamine (

, 1.5 equiv) in anhydrous THF or Toluene. -

Cool to 0°C.

-

Add TCBC (1.1 equiv) dropwise.

-

Stir at RT for 1 hour. A white precipitate (

) will form.

-

-

Esterification:

-

Add the Target Alcohol (1.0–2.0 equiv) dissolved in minimal solvent.

-

Add DMAP (1.0–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered substrates, unlike catalytic amounts used in simple cases.

-

-

Reaction: Stir at RT for 12–24 hours. If conversion is slow, heat to 40°C (monitor strictly to avoid decarboxylation).

-

Workup: Dilute with

, wash with saturated

Method C: DMF-Catalyzed Acid Chloride (Vilsmeier Activation)

Best For: "The Sledgehammer Approach." Extreme steric hindrance or tertiary alcohols.

Mechanism: In situ generation of the Vilsmeier reagent (

Scientific Rationale

Indole-3-carboxylic acids are thermally liable to decarboxylate.[5] Refluxing in

Protocol

-

Activation:

-

Dissolve indole carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add catalytic DMF (2–3 drops).

-

Cool to 0°C.

-

Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

, -

Stir at 0°C

RT for 1–2 hours until gas evolution ceases.

-

-

Concentration (Critical):

-

Evaporate the solvent and excess oxalyl chloride in vacuo at RT. Do not heat.

-

Re-dissolve the crude acid chloride residue in anhydrous DCM or THF.

-

-

Coupling:

-

Add the Alcohol (1.5 equiv) and a base (Pyridine or

, 2.0 equiv). -

Add DMAP (0.1 equiv) to catalyze the attack.

-

-

Reaction: Stir at RT for 4–12 hours.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A: Alkylation | Method B: Yamaguchi | Method C: Oxalyl/DMF |

| Reagents | TCBC, Et3N, DMAP | ||

| Steric Tolerance | Excellent (Nucleophile is Acid) | High (Activated Ester) | Very High (Acid Chloride) |

| N-H Compatibility | Poor (Risks N-alkylation) | Moderate (Risk of N-acylation) | Moderate (Protect N if possible) |

| Risk of Decarboxylation | Low (Mild Base) | Low (Mild Temp) | Medium (If heated) |

| Primary Use Case | Methyl/Ethyl Esters | Complex/Chiral Alcohols | Tertiary/Bulky Alcohols |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is N-alkylated Indole | Used Method A with free N-H indole. | Switch to Method B or install N-Boc/N-Tosyl protection before Method A. |

| No Reaction (Method B) | Mixed anhydride formed but alcohol didn't attack. | Increase DMAP to 2.0 equiv (stoichiometric). DMAP is the active acyl transfer agent.[1][4] |

| Loss of Material / Gas Evolution | Decarboxylation of Indole-3-COOH. | Keep reaction temp < 30°C. Avoid acidic workups. Use Method C at 0°C. |

| Black Tar Formation | Acid-catalyzed polymerization. | Indoles are acid-sensitive. Ensure sufficient base ( |

References

-

Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids."[6] Synthetic Communications, vol. 30, no. 15, 2000, pp. 2687–2716. Link

-

Fink, D. M. "Cesium Carbonate Promoted N-Alkylation of Indoles." Synlett, vol. 2004, no. 13, 2004, pp. 2394–2396. Link

-

Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[2][7] Bulletin of the Chemical Society of Japan, vol. 52, no.[2] 7, 1979, pp. 1989–1993.[7] Link

-

Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[8] Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522–524.[8] Link

Sources

- 1. Yamaguchi Esterification [organic-chemistry.org]

- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6,7-Trimethoxyindole

An essential resource for researchers and drug development professionals dedicated to advancing the synthesis of complex heterocyclic compounds. This guide provides in-depth troubleshooting and frequently asked questions to address common challenges in the synthesis of 4,6,7-trimethoxyindole, a polysubstituted indole derivative of interest in medicinal chemistry. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and product purity.

This guide focuses on the challenges associated with synthesizing highly substituted indoles like 4,6,7-trimethoxyindole. The electron-donating nature of multiple methoxy groups on the benzene ring presents unique challenges in controlling reactivity and preventing side reactions. The most common and adaptable route for this type of structure is the Fischer Indole Synthesis , which will be the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 4,6,7-trimethoxyindole?

A1: The Fischer Indole Synthesis is the most widely employed method for constructing the indole core.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For 4,6,7-trimethoxyindole, the synthesis would commence with the reaction of 2,3,4-trimethoxyphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid or acetone) to form the key hydrazone intermediate, which is then cyclized under acidic conditions.[2][3]

Q2: Why is the choice of acid catalyst so critical in the Fischer Indole Synthesis?

A2: The acid catalyst plays a central role in several key steps of the mechanism, including the tautomerization of the hydrazone to an ene-hydrazine and the subsequent[4][4]-sigmatropic rearrangement.[3][5] The choice and concentration of the acid directly impact reaction rate, yield, and the formation of byproducts.

-

Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) are commonly used to protonate the hydrazone, facilitating the key rearrangement.[2]

-

Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can also catalyze the reaction, often under milder conditions, by coordinating to the nitrogen atoms.[2][6] The optimal catalyst depends on the specific reactivity of the substituted hydrazine and the carbonyl compound. For electron-rich systems like 2,3,4-trimethoxyphenylhydrazine, a milder acid may be sufficient to prevent degradation.

Q3: Can I use microwave irradiation for this synthesis?

A3: Absolutely. Microwave-assisted synthesis is highly recommended for improving the yields of indole syntheses, including the Fischer and Bischler-Möhlau methods.[7][8] Microwave heating provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. This minimizes the thermal decomposition of sensitive starting materials and products, often leading to cleaner reactions and higher yields.[7][9]

Q4: How do the three methoxy groups influence the reaction?

A4: The methoxy groups are strong electron-donating groups (EDGs). Their presence on the phenylhydrazine ring increases the electron density of the aromatic system.

-

Activation: This increased nucleophilicity generally speeds up the key[4][4]-sigmatropic rearrangement step.[5]

-

Challenges: However, strong EDGs can also stabilize carbocation intermediates that may lead to undesired side reactions or even failure of the Fischer indolization under certain conditions.[10] Furthermore, the steric bulk of the ortho-methoxy group (at the future 7-position of the indole) can introduce steric hindrance, potentially lowering the reaction rate.[11]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 4,6,7-trimethoxyindole.

Issue 1: Low or No Yield of the Desired Indole

Potential Cause A: Poor Quality or Incorrect Hydrazine Intermediate

-

Why it happens: The precursor, 2,3,4-trimethoxyphenylhydrazine, may be unstable or may not have formed correctly. The initial condensation reaction to form the hydrazone from the hydrazine and the carbonyl compound is a crucial equilibrium-driven step.

-

Solution & Scientific Rationale:

-

Confirm Hydrazone Formation: Before proceeding with the cyclization, isolate and characterize the hydrazone intermediate using techniques like NMR or LC-MS. This validates the first step of your reaction. The formation of the hydrazone is the foundational step before the acid-mediated rearrangement.[3]

-

Use Japp-Klingemann Reaction: For a more reliable synthesis of the required phenylhydrazone, consider the Japp-Klingemann reaction. This method couples an aryl diazonium salt (derived from 2,3,4-trimethoxyaniline) with a β-keto-acid or β-keto-ester to form the hydrazone intermediate directly, often with better control and yield.[4][12][13]

-

Potential Cause B: Suboptimal Reaction Conditions (Temperature & Catalyst)

-

Why it happens: Classical Fischer Indole Synthesis often requires high temperatures, which can lead to the degradation of the electron-rich trimethoxy-substituted rings.[7] Conversely, insufficient heat will result in incomplete conversion. The acid catalyst may be too harsh or too weak.

-

Solution & Scientific Rationale:

-

Optimize Temperature: Systematically screen temperatures. If using conventional heating, start at a lower temperature (e.g., 80°C) and gradually increase. If using a microwave reactor, screen temperatures between 120-160°C for short reaction times (5-20 minutes).[7]

-

Screen Acid Catalysts: The choice of acid is critical. A comparison of potential catalysts is summarized below. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a solvent.

-

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Polyphosphoric Acid (PPA) | 80-120°C | Effective solvent/catalyst | Viscous, can be difficult to work with |

| Zinc Chloride (ZnCl₂) | 150-180°C (or lower with microwave) | Strong Lewis acid catalyst | Can be harsh, requires anhydrous conditions |

| p-Toluenesulfonic Acid (pTSA) | Reflux in Toluene/Xylene | Milder Brønsted acid, easy to handle | May require azeotropic removal of water |

| Acetic Acid / HCl | Reflux | Readily available | Can lead to side reactions with sensitive substrates[10] |

Issue 2: Formation of Multiple Products or Impurities

Potential Cause A: Regioisomer Formation

-

Why it happens: If an unsymmetrical ketone (e.g., 2-butanone) is used, the initial enamine can form on either side of the carbonyl group, leading to two different indole regioisomers.

-

Solution & Scientific Rationale:

-

Use a Symmetric Carbonyl: To avoid regioisomers, use a symmetric ketone like acetone or a compound like pyruvic acid where only one enolization pathway is productive for indole formation.[3]

-

Modern Palladium-Catalyzed Methods: For complex substrates, consider palladium-catalyzed methods that offer greater regiochemical control, such as those that couple o-haloanilines with ketones or their derivatives.[14]

-

Potential Cause B: Product Degradation or Side Reactions

-

Why it happens: The electron-rich indole product is susceptible to oxidation and polymerization under harsh acidic and high-temperature conditions. Exposure to air and light can also cause indole to auto-oxidize into resinous substances.[15]

-

Solution & Scientific Rationale:

-

Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

-

Minimize Reaction Time: Use microwave heating to drastically shorten the exposure of your product to harsh conditions.[7]

-

Purification Strategy: The crude product often contains acidic residue and colored impurities. A typical workup involves neutralizing the acid, extracting the product into an organic solvent, and purifying via column chromatography.

-

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: Synthesis of 4,6,7-Trimethoxyindole via Fischer Synthesis (Microwave Method)

This protocol is a representative procedure and should be optimized for your specific laboratory setup.

Step 1: Formation of 2,3,4-Trimethoxyphenylhydrazone

-

In a microwave vial, combine 2,3,4-trimethoxyphenylhydrazine hydrochloride (1 eq.) and pyruvic acid (1.05 eq.).

-

Add ethanol as the solvent to create a slurry.

-

Seal the vial and place it in a microwave reactor. Irradiate at 80°C for 10 minutes.[7]

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the hydrazine.

-

After cooling, the solvent can be removed under reduced pressure. The crude hydrazone can be used directly in the next step or purified if necessary.

Step 2: Acid-Catalyzed Cyclization to 4,6,7-Trimethoxyindole-2-carboxylic acid

-

To the crude hydrazone from Step 1, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

-

Seal the vial and irradiate in the microwave reactor at 140°C for 15 minutes.[7] The reaction mixture will become dark and viscous.

-

Monitor the formation of the indole product by TLC or LC-MS.

-

After completion, cool the reaction vessel in an ice bath. Very carefully, quench the reaction by slowly adding the viscous mixture to a beaker of crushed ice with vigorous stirring.

-

The product may precipitate. Basify the aqueous solution with a saturated NaOH or NaHCO₃ solution to a pH of ~8 to neutralize the acid.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product should be purified by column chromatography on silica gel.

-

A solvent system of hexane/ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) is typically effective for eluting the indole product.

-

Combine the fractions containing the pure product and remove the solvent to yield the purified 4,6,7-trimethoxyindole-2-carboxylic acid.

-

The 2-carboxylic acid group can be removed via decarboxylation if the parent indole is desired, typically by heating in a high-boiling point solvent like quinoline with a copper catalyst.

Fischer Indole Synthesis Mechanism

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

Indole-2-Carboxylic Acid Synthesis: Technical Support & Troubleshooting Hub

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Cyclization Failures in Indole-2-Carboxylic Acid Scaffolds

Core Directive & Strategy

Welcome to the technical support center. If you are accessing this guide, you are likely facing difficulties in the ring-closing step of synthesizing indole-2-carboxylic acid derivatives. This scaffold is a privileged structure in drug discovery (e.g., NMDA antagonists, antitumor agents), but the cyclization is notoriously sensitive to electronic effects and reaction parameters.

We will focus on the two most robust industrial routes:

-

The Hemetsberger-Knittel Synthesis (Thermolysis of azido-acrylates) – The modern "Gold Standard" for 2-substituted indoles.

-

The Reissert Synthesis (Reductive cyclization of o-nitrophenylpyruvates) – The classical alternative for specific substitution patterns.

Method A: Hemetsberger-Knittel Synthesis

Primary Workflow: Knoevenagel Condensation

This method relies on the thermal decomposition of ethyl 2-azido-3-arylacrylate. The cyclization is driven by the formation of a highly reactive nitrene species.

Mechanism & Pathway Visualization

The following diagram illustrates the critical transition states. Failure usually occurs at the Nitrene or Azirine stage, leading to polymerization rather than insertion.

Figure 1: Mechanistic flow of the Hemetsberger-Knittel cyclization.[1][2][3][4][5][6][7] Note the bifurcation at the Nitrene stage where concentration control is critical.

Troubleshooting Guide: Thermolysis Failure

Issue 1: "The reaction mixture turned into an intractable black tar."

-

Diagnosis: Uncontrolled polymerization. The nitrene intermediate is highly electrophilic. If the concentration is too high, intermolecular reactions (polymerization) outcompete the intramolecular C-H insertion required for ring closure [1].

-

Corrective Action:

-

High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

-

Slow Addition: Do not dump the substrate into boiling solvent. Add the azido-acrylate solution dropwise to the refluxing solvent over 1–2 hours. This keeps the instantaneous concentration of the nitrene low.

-

Issue 2: "The starting material is consumed, but no indole is formed (or yield is <20%)."

-

Diagnosis: Insufficient temperature or solvent interaction. The formation of the nitrene requires significant activation energy (typically >110°C).

-

Corrective Action:

-

Solvent Switch: Switch from Benzene (80°C) or Toluene (110°C) to Xylenes (140°C) or Mesitylene (165°C) . The reaction must be at a rolling reflux.

-

Inert Atmosphere: Oxygen can quench the radical character of triplet nitrenes (if intersystem crossing occurs). Strictly use Nitrogen/Argon.[8]

-

Issue 3: "Explosive decomposition or rapid exotherm."

-

Diagnosis: Azide accumulation.[8]

-

Safety Protocol: Never heat the azide neat. Ensure the solvent is at reflux before addition. Use a blast shield.[8]

Validated Protocol: Hemetsberger Cyclization

-

Setup: Equip a 3-neck flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with Argon.

-

Solvent: Charge flask with anhydrous o-Xylene (10 mL per 1 mmol substrate). Heat to reflux (approx. 144°C).

-

Addition: Dissolve Ethyl 2-azido-3-arylacrylate (1 equiv) in a minimal amount of Xylene. Add dropwise to the refluxing solvent over 2 hours.

-

Completion: Continue reflux for 1–4 hours until N₂ evolution ceases.

-

Workup: Cool to RT. If the product precipitates, filter it (often very pure). If not, evaporate solvent and recrystallize from EtOH.

Method B: Reissert Indole Synthesis

Primary Workflow: Condensation

This method involves the reduction of an o-nitrophenylpyruvate.[5] The resulting amine spontaneously cyclizes to the indole.

Troubleshooting Guide: Reductive Cyclization Failure

Issue 1: "I isolated the amine intermediate, but it didn't cyclize."

-

Diagnosis: Incorrect pH or lack of heat. The cyclization of the amine onto the ketone (to form the enamine/imine) and subsequent dehydration usually requires acidic conditions [2].[10][11]

-

Corrective Action:

-

Standard Conditions: Use Zn dust in Acetic Acid (AcOH) . The AcOH serves as both the proton source for reduction and the catalyst for condensation.

-

Alternative: If acid-sensitive, use Fe/NH₄Cl in EtOH/Water, but you may need to reflux longer to drive the condensation.

-

Issue 2: "Low yield due to de-ethoxalylation (loss of the pyruvate side chain)."

-

Diagnosis: Retro-Claisen condensation. This occurs if the hydrolysis step (using base) is too harsh before the reduction, or if the ethoxide base used in the first step wasn't neutralized.

-

Corrective Action:

-

Ensure the o-nitrophenylpyruvate is isolated and dried before the reduction step.

-

Avoid strong bases during the workup of the reduction.

-

Comparative Data: Method Selection

| Feature | Hemetsberger-Knittel | Reissert Synthesis |

| Key Step | Thermal Nitrene Insertion | Reductive Condensation (Zn/AcOH) |

| Substrate Scope | Excellent for electron-rich rings. | Good for electron-poor rings. |

| Scale-up | Difficult (Safety/Exotherm). | Excellent (Standard batch reactors).[8] |

| Common Failure | Tarring (Polymerization). | Incomplete cyclization/Hydrolysis.[8] |

| Yield (Typical) | 50–85% | 40–70% |

Advanced Troubleshooting: Decision Matrix

Use this logic flow to determine why your specific substrate is failing and which route to pivot to.

Figure 2: Decision matrix for troubleshooting based on electronic properties and observed failure modes.

References

-

Hemetsberger, H., & Knittel, D. (1972).[2][12] Synthese und Thermolyse von

-Azidoacrylestern.[2] Monatshefte für Chemie, 103, 194–204.[2] -

Reissert, A. (1897).[9] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole.[9] Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.[9]

-

Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Noland, W. E., & Baude, F. J. (1963).[9] Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hemetsberger_indole_synthesis [chemeurope.com]

Technical Support Center: Indole Carboxylic Acid Purification Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Indole carboxylic acids (e.g., indole-3-carboxylic acid) are critical scaffolds in drug discovery, serving as precursors for auxins, tryptamines, and NSAIDs. However, they present a unique "purity paradox":

-

Amphoteric Nature: They possess a weakly acidic carboxyl group (

) and a non-basic, electron-rich indole nitrogen ( -

Stability Risks: The electron-rich indole ring makes them prone to oxidative oligomerization (color formation), while the carboxylic acid moiety is susceptible to thermal decarboxylation.

This guide provides self-validating protocols to navigate these challenges, moving beyond standard recipes to mechanistic troubleshooting.

Module A: The "Sticky" Phase – Workup & Isolation

The Challenge: Crude reaction mixtures often contain unreacted anilines, inorganic salts, and neutral organic byproducts. Direct crystallization often fails due to "oiling out" caused by these impurities.

Core Logic: The pH Swing

We utilize the acidity of the carboxylic acid to separate it from non-acidic impurities.[1]

Visual Workflow (Acid-Base Extraction Logic):

Figure 1: Selective isolation of indole carboxylic acids via pH manipulation.

Troubleshooting & FAQs

Q: My product is trapped in an emulsion during the basic wash. How do I break it?

A: Indoles are greasy. When converted to their salt form (

-

Immediate Fix: Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer. This "salting out" effect forces the organic materials to coalesce.

-

Pro Tip: If using Dichloromethane (DCM), try switching to Ethyl Acetate. DCM's density is close to that of brine-heavy water, which hinders separation.

Q: I acidified the aqueous layer, but no solid precipitated. Where is my product? A: This is likely a "solubility overshoot."

-

Diagnosis: If the volume of water is too high, the protonated acid may remain dissolved, especially if it has short alkyl chains.

-

Protocol:

-

Check pH: Ensure it is definitely acidic (pH < 3).

-

Back-Extraction: Extract the acidic aqueous layer back into fresh Ethyl Acetate (3x).

-

Dry (MgSO4) and concentrate the organic layer. The solid should appear upon evaporation.

-

Module B: The "Color" Problem – Removing Oxidative Impurities

The Challenge: Indoles oxidize in air to form pink, red, or brown oligomers (tars). These are highly conjugated and "sticky," often co-crystallizing with the product.

Protocol: Activated Charcoal Treatment

Do not skip this step if your crude solid is off-color.[2]

-

Dissolve: Dissolve the crude solid in the minimum amount of hot solvent (e.g., Ethanol or Ethyl Acetate).

-

Adsorb: Add Activated Charcoal (5-10% by weight of crude mass). Caution: Add slowly to avoid boil-over.

-

Reflux: Stir at reflux for 15–30 minutes.

-

Hot Filtration: Filter the hot mixture through a celite pad to remove the charcoal.

-

Critical: Pre-warm the funnel. If the funnel is cold, the product will crystallize in the celite, leading to massive yield loss.

-

Troubleshooting & FAQs

Q: The filtrate is still pink after charcoal treatment. Should I add more? A: Diminishing returns apply.

-

Analysis: Some indole oxidation products (rosindoles) are potent dyes; a trace amount causes visible color but negligible chemical impurity (

). -

Recommendation: Proceed to recrystallization. Multiple charcoal treatments will adsorb your product, reducing yield significantly without improving purity.

Module C: The "Purity" Phase – Recrystallization[11]

The Challenge: Selecting a solvent system that balances solubility (yield) with selectivity (purity).

Solvent Selection Matrix

| Solvent System | Polarity | Application | Risk Factor |

| Ethanol / Water | High | General purpose for polar acids. | Low. Good for removing inorganic salts.[1] |

| Toluene | Low/Med | Excellent for removing non-polar tars. | High. Product may "oil out" if too hot.[3] |

| Ethyl Acetate / Hexane | Medium | Standard for lipophilic indoles. | Medium. Requires careful ratio tuning. |

| Acetonitrile | High | High-purity polishing. | Low. Good for removing colored isomers. |

Troubleshooting & FAQs

Q: My product "oiled out" (separated as a liquid droplets) instead of crystallizing. A: This occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or the solution is too concentrated.

-

The Fix:

-

Re-heat to redissolve the oil.

-

Add a small amount of more solvent (dilute the mixture).

-

Add a "seed crystal" of pure product if available.

-

Cool slowly to room temperature with stirring, then to

. Do not plunge directly into ice.

-

Q: I have high purity by HPLC, but the melting point is broad. A: This suggests solvent inclusion (solvates). Indole carboxylic acids can trap solvent molecules in their crystal lattice.

-

Validation: Run a proton NMR. Look for solvent peaks (e.g., Ethanol triplet/quartet).

-

Remedy: Dry under high vacuum (see Module D).

Module D: Stability & Storage (Decarboxylation)

The Challenge: Indole-3-carboxylic acids are thermally unstable. The electron-rich ring facilitates the loss of

Visual Mechanism (Decarboxylation Risk):

Figure 2: Thermal instability pathway of indole-3-carboxylic acids.

Critical Protocol: Drying[13]

-

NEVER dry these intermediates in an oven above

at atmospheric pressure. -

Standard: Dry in a vacuum oven at

with a desiccant (P2O5 or KOH pellets). -

Storage: Store at

under inert gas (Argon/Nitrogen) to prevent oxidative discoloration.

References

-

Acid-Base Extraction Principles: UMass Amherst Chemistry. "Acid-Base Extraction."[1][4][5] [Link]

-

Decarboxylation Mechanisms: ResearchGate. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions."[6] [Link]

-

Purification & Solvents: MDPI. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." [Link]

-

Charcoal Decolorization: Chemistry LibreTexts. "3.5C: Charcoal." [Link]

Sources

Overcoming steric hindrance in 4,6,7-substituted indole reactions

Current Status: 🟢 Operational | Topic: Steric Hindrance in 4,6,7-Substituted Indoles Ticket Queue: High Priority (Drug Discovery/Medicinal Chemistry)

Welcome to the Indole Scaffold Support Hub.

You are accessing this guide because your standard protocols (Suzuki, N-alkylation, or C-H activation) have failed on the "Benzenoid Wall"—specifically positions 4, 6, and 7. These positions present unique steric and electronic barriers that standard indole chemistry (focused on C2/C3) cannot overcome.

Below are the three most common "User Tickets" we receive regarding hindered indoles, complete with root cause diagnostics, patch protocols, and logic diagrams.

Ticket #001: C4-Cross-Coupling Failure (The Peri-Strain Error)

User Report: "I have a 4-bromoindole. Standard Suzuki coupling (Pd(PPh3)4 / Na2CO3) yields <10% product. The catalyst dies or I get dehalogenation."

Diagnosis: The C4 position suffers from Peri-Strain (interaction with the C3-H or C3-substituents). Standard ligands like PPh3 are too small to force the active Pd(0) species into this crowded space, and they lack the electron richness to facilitate oxidative addition on the electron-rich indole ring.

The Patch: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) You must use bulky, electron-rich ligands that form a monoligated Pd(0) species. These ligands boost oxidative addition rates and protect the metal center.

Recommended Protocol (The "SPhos" Standard):

-

Precatalyst: Pd(OAc)2 or Pd2(dba)3 (Use 2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Why? SPhos is specifically designed for sterically hindered aryl chlorides/bromides. The methoxy groups provide stability via hemilabile coordination.

-

-

Base: K3PO4 (anhydrous) or Cs2CO3.

-

Why? Weaker bases (Na2CO3) often fail to activate the boronic acid in crowded environments.

-

-

Solvent: Toluene/Water (10:1) or n-Butanol.

-

Temp: 100°C.

Data: Ligand Performance on 4-Bromoindole

| Ligand System | Yield (%) | Notes |

| Pd(PPh3)4 | <15% | Fails due to steric crowding/slow oxidative addition. |

| Pd(dppf)Cl2 | 35% | Better, but often stalls. |

| SPhos / Pd(OAc)2 | 92% | Gold Standard. Excellent turnover. |

| AntPhos | 88% | Good alternative for tetra-ortho-substituted systems. |

Workflow Visualization:

Caption: Decision logic for selecting ligand systems in C4-indole cross-couplings to overcome peri-strain.

Ticket #002: N-Alkylation Stalling (7-Substituted Indoles)

User Report: "I cannot alkylate the N1 position. My indole has a substituent at C7 (Methyl, Bromo, etc.). NaH/DMF gives me starting material back."

Diagnosis: A substituent at C7 projects directly into the space occupied by the N1 lone pair. This creates a "kinetic wall," preventing the SN2 attack on the alkyl halide. Furthermore, the C7 substituent can twist the N-H bond out of planarity, affecting the pKa.

The Patch: Phase Transfer Catalysis (PTC) or "The Bartoli Reset" If standard deprotonation (NaH) fails, you are likely facing ion-pairing issues where the sodium cation blocks the already crowded N-anion.

Option A: Cesium Effect (The "Soft" Approach) Switch to Cs2CO3 in DMF or CH3CN .

-

Mechanism:[1][2][3][4][5] The large Cesium cation (Cs+) forms a loose ion pair with the indolyl anion, making the Nitrogen more "naked" and nucleophilic compared to the tight ion pair formed with Li+ or Na+.

Option B: The Bartoli Reset (Synthesis vs. Reaction) If the N-alkylation is impossible, do not react the indole. Build it with the substituent already in place.

-

Method: Bartoli Indole Synthesis .

-

Reagents: Ortho-substituted nitroarene + 3 eq. Vinyl Grignard.

-

Why it works: The reaction requires an ortho-substituent (the very thing causing your problem) to drive the [3,3]-sigmatropic rearrangement. It is the only reliable way to make bulky 7-substituted indoles from scratch.

Protocol: High-Pressure N-Alkylation (Forcing Conditions)

-

Solvent: Dry DMF (Dimethylformamide).

-

Base: Cs2CO3 (2.0 eq).

-

Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) - Phase Transfer Catalyst.

-

Temp: 80-100°C (Sealed tube).

-

Time: 12-24h.

Mechanism Visualization:

Caption: Two distinct workflows for overcoming N1-steric hindrance: chemical forcing vs. de novo synthesis.

Ticket #003: Site-Selective C-H Activation (C7 vs. C4)

User Report: "I want to functionalize C7, but C2 and C3 are reactive. How do I target the benzene ring selectively?"

Diagnosis: Electrophilic aromatic substitution favors C3. Lithiation favors C2 (via N-directing). To hit C7 or C4, you must use Transition Metal Catalysis (Ir or Rh) controlled by either sterics or chelation.

The Patch: Iridium-Catalyzed Borylation Iridium catalysts (e.g., [Ir(OMe)(cod)]2) with bipyridine ligands are controlled by sterics. They prefer the C-H bond that is most accessible.

-

Scenario 1 (C3 is blocked): Ir-catalysis will hit C7 preferentially because it is far from the bulk, provided N1 is not huge.

-

Scenario 2 (Directing Groups): To hit C7 specifically, use an N-protecting group that can coordinate.

Protocol: C7-Selective Borylation

-

Substrate: Indole with C3-substituent (to block C3) and N-H or N-Me.

-

Catalyst: [Ir(OMe)(cod)]2 (1-2 mol%).

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

-

Reagent: B2pin2 (Bis(pinacolato)diboron).

-

Solvent: THF or Hexane, 60°C.

-

Outcome: High selectivity for C7 (or C2 if unblocked). If C2 is blocked, C7 is the sole product.

Selectivity Logic:

Caption: Logic flow for predicting regioselectivity in Indole C-H activation based on C3-substitution status.

FAQ: Quick Troubleshooting

Q: Can I use microwave irradiation to overcome the C4 steric barrier? A: Yes, but be careful. Microwave heating accelerates the reaction but also catalyst decomposition. If using microwaves, switch to a highly stable precatalyst like Pd-PEPPSI-IPr rather than generating Pd(0) in situ.

Q: Why does my 7-substituted indole decompose during acidic workup? A: 7-substituted indoles are electron-rich and prone to acid-catalyzed polymerization (dimerization) at C3. Neutralize immediately or use basic workup conditions.

Q: I need a 4,7-disubstituted indole. Which position should I functionalize first? A: Functionalize C4 first . If you put a group at C7 first, it will sterically shield the entire "bay" area, making subsequent C4 functionalization nearly impossible due to the combined peri-strain and C7-buttressing effect.

References

-

Suzuki-Miyaura Coupling at C4

-

Bartoli Indole Synthesis (7-Substitution)

-

Ir-Catalyzed C-H Activation (Site Selectivity)

- Title: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionaliz

- Source:Chemical Reviews.

-

URL:[Link]

-

Steric Hindrance in Cross-Coupling

Sources

- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. jk-sci.com [jk-sci.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. scribd.com [scribd.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stabilizing Electron-Rich Trimethoxyindoles

Subject: Prevention of Oxidative Degradation and Polymerization in 5,6,7- (and related) Trimethoxyindole Derivatives. Ticket ID: TMI-OX-PREV-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The High-Energy HOMO Problem

Welcome to the technical support guide for handling hyper-electron-rich heterocycles. If you are working with trimethoxyindoles (e.g., 5,6,7-trimethoxyindole), you are dealing with a molecule possessing a significantly elevated Highest Occupied Molecular Orbital (HOMO).

The Science of Instability:

Standard indole is already electron-rich.[1] Adding three methoxy groups (strong

-

Single Electron Transfer (SET) Oxidation: Atmospheric oxygen can abstract an electron, forming a radical cation (

), initiating a chain reaction leading to "indolyl tars" (melanins). -

Acid-Catalyzed Dimerization: Even weak acids (like untreated silica gel) protonate C-3, creating an electrophilic iminium species that reacts with unprotonated indole to form dimers [1].

Diagnostic & Troubleshooting (FAQs)

Q1: My clear oil turned pink/red within minutes of exposure to air. Is it ruined?

Diagnosis: Early-stage oxidative coupling.[1] Explanation: The pink/red color is characteristic of quinoidal species or radical cations formed via SET oxidation.[1] Immediate Action:

-

Do not heat. Heat accelerates the radical propagation.[1]

-

Dissolve immediately in degassed solvent (DCM or EtOAc).

-

Add Antioxidant: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) or wash with a dilute ascorbic acid solution.[1]

-

Filter: Pass through a short plug of neutral alumina to remove the colored polar impurities.[1]

Q2: My product spot disappeared on the TLC plate and a baseline smear appeared.

Diagnosis: Acid-catalyzed polymerization on silica.[1] Explanation: Silica gel is slightly acidic (pH ~5-6).[1] For trimethoxyindoles, this is sufficient to protonate C-3, triggering polymerization [2]. Solution: You must neutralize your stationary phase.[1] (See Protocol A below).

Q3: The product turned into a black tar on the rotary evaporator.

Diagnosis: Concentration-dependent polymerization.[1] Explanation: As solvent volume decreases, the concentration of intermolecular collisions increases. If any trace acid or radical initiator (peroxides in ether/THF) is present, polymerization kinetics spike. Prevention:

-

Never evaporate to dryness unless the flask is under Argon.[1]

-

Use trace BHT in the collection flask.[1]

-

Keep the water bath < 30°C.[1]

Visualizing the Degradation Pathways[1]

The following diagram illustrates the two primary death pathways for your molecule: Acid-Catalyzed Dimerization and Radical Oxidation.[1]

Figure 1: Mechanistic pathways leading to degradation. Note that both acid and oxygen lead to irreversible product loss.[1]

Validated Protocols

Protocol A: Neutralizing Silica Gel for Purification

Use this for all column chromatography involving trimethoxyindoles.[1]

The System: Standard silica gel has acidic silanol (Si-OH) groups.[1] We mask these using Triethylamine (Et3N).[1]

Step-by-Step:

-

Prepare Eluent: Prepare your mobile phase (e.g., Hexane/EtOAc 3:1).[1]

-

Add Modifier: Add 1% v/v Triethylamine to the entire volume of eluent.

-

Slurry Pack: Pour the silica slurry into the column.

-

Flush: Run at least 2 column volumes of the Et3N-treated eluent through the silica before loading your sample.[1]

-

Load & Run: Load your sample. You can reduce Et3N to 0.5% for the actual run if separation resolution drops, but 1% is safer for stability.[1]

Protocol B: The "Double-Manifold" Workup

Use this for solvent removal and storage.[1]

The System: A Schlenk line (Double Manifold) allows you to switch between high vacuum and inert gas (Argon is preferred over Nitrogen as it is heavier than air and blankets the product).[1]

Step-by-Step:

-

Degas Solvents: Before extraction, sparge all solvents (DCM, Brine, Water) with Argon for 15 minutes.

-

Inert Transfer: When moving the organic layer to a drying agent (Na2SO4), flush the receiving flask with Argon first.[1]

-

Evaporation:

-

After rotavap, immediately backfill the flask with Argon, not air.

-

Transfer the oil to a storage vial while under a gentle stream of Argon.[1]

-

-

Storage: Store at -20°C. For long-term (>1 week), store as a solid salt (e.g., oxalate or fumarate) rather than the free base oil. Salts are significantly more resistant to oxidation [3].[1]

Workflow Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude mixture's status.

Figure 2: Purification strategy decision tree.[1] Always default to neutralized silica for methoxyindoles.

Quantitative Data: Stability Comparison

| Condition | Half-Life (Approx.)[1] | Primary Degradation Product |

| Air / Room Temp / Light | < 2 Hours | Red/Black Tars (Oxidative Polymers) |

| Air / -20°C / Dark | 24-48 Hours | Isatin / Quinones |

| Argon / -20°C / Solid | > 6 Months | Negligible |

| Acidic Solution (pH < 4) | Minutes | Dimers (Bis-indoles) |

References

-

Wikipedia. (n.d.).[1] Indole - Reactivity and protonation at C3.[1][2][3] Retrieved from

-

BenchChem. (2025).[1][4] Strategies to avoid side reactions in indole functionalization. Retrieved from

-

National Institutes of Health (NIH). (2000).[1] Oxidation of indole by cytochrome P450 enzymes (Mechanisms of oxidative coupling).[5] Retrieved from

-

Royal Society of Chemistry. (2020).[1] Electrochemical oxidation of 3-substituted indoles.[1][6] Organic & Biomolecular Chemistry.[1][2][6][7] Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

Validation & Comparative